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Executive Summary
Roginolisib (also known as IOA-244) is a first-in-class, orally bioavailable, allosteric modulator

of phosphoinositide 3-kinase delta (PI3Kδ).[1][2][3][4] Its unique non-ATP competitive

mechanism of inhibition and high selectivity for the PI3Kδ isoform translate into a promising

safety profile and a multi-faceted anti-cancer activity.[5] This document provides a

comprehensive technical overview of Roginolisib, detailing its mechanism of action, impact on

oncogenic signaling and the tumor microenvironment, and a summary of key preclinical and

clinical findings. Detailed experimental protocols for seminal studies are provided to enable

replication and further investigation by the scientific community.

Introduction: The Rationale for Targeting PI3Kδ
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous

cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation

of this pathway is a common feature in many human cancers. The PI3K family is divided into

three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers

composed of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the

p110 catalytic subunit: p110α, p110β, p110γ, and p110δ.

While PI3Kα and PI3Kβ are ubiquitously expressed, PI3Kδ is predominantly expressed in

hematopoietic cells, playing a crucial role in the development, activation, and function of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b2511894?utm_src=pdf-interest
https://www.benchchem.com/product/b2511894?utm_src=pdf-body
https://aacrjournals.org/cancerrescommun/article/doi/10.1158/2767-9764.CRC-22-0477/718791/am/IOA-244-is-a-non-ATP-competitive-highly-selective
https://pubmed.ncbi.nlm.nih.gov/37066023/
https://www.researchgate.net/publication/387037164_164P_Roginolisib_IOA-244_the_first_highly_selective_oral_allosteric_modulator_of_phosphoinositide_3-kinase_inhibitor_delta_PI3Kd_has_immuno-modulatory_effects_associated_with_clinical_benefits_in_pati
https://www.researchgate.net/publication/381991354_Roginolisib_an_oral_highly_selective_and_allosteric_modulator_of_phosphoinositide_3-kinase_inhibitor_delta_PI3Kd_in_patients_with_uveal_melanoma_and_advanced_cancers
https://pmc.ncbi.nlm.nih.gov/articles/PMC10103717/
https://www.benchchem.com/product/b2511894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2511894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


immune cells. Notably, PI3Kδ signaling is essential for the suppressive function of regulatory T

cells (Tregs), which often infiltrate the tumor microenvironment and dampen the anti-tumor

immune response. Furthermore, aberrant PI3Kδ expression and activity have been observed in

various tumor cells, where it can directly promote cancer cell survival and proliferation.

First-generation PI3K inhibitors, many of which target multiple isoforms, have been hampered

by significant toxicities, limiting their clinical utility. This has driven the development of highly

selective inhibitors, with a particular focus on the delta isoform due to its restricted expression

pattern, offering the potential for a wider therapeutic window. Roginolisib emerges from this

new generation of inhibitors, distinguished by its unique allosteric mechanism of action.

Mechanism of Action: Allosteric Modulation of
PI3Kδ
Unlike conventional ATP-competitive inhibitors that bind to the highly conserved ATP-binding

pocket of the kinase domain, Roginolisib is a non-ATP competitive, allosteric modulator. It

exerts its inhibitory effect by binding to the C-terminal region of the p110δ catalytic subunit.

This allosteric binding event induces a conformational change in the PI3Kδ enzyme, locking it

in an inactive state. This distinct mechanism is thought to contribute to its high selectivity and

favorable safety profile, avoiding off-target effects associated with broader kinase inhibition.

Data Presentation: Quantitative Analysis of
Roginolisib's Activity
Isoform Selectivity
The selectivity of Roginolisib for PI3Kδ over other Class I PI3K isoforms is a cornerstone of its

therapeutic potential. The following table summarizes the half-maximal inhibitory

concentrations (IC50) of Roginolisib against the four Class I PI3K isoforms, demonstrating its

potent and selective inhibition of PI3Kδ.
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PI3K Isoform Roginolisib (IOA-244) IC50 (nM)

PI3Kα >10,000

PI3Kβ 1,600

PI3Kγ 330

PI3Kδ 8

Table 1: Comparative IC50 values of Roginolisib

against Class I PI3K isoforms. Data extracted

from supplementary materials of Johnson et al.,

Cancer Research Communications, 2023.

Cellular Activity
The in vitro efficacy of Roginolisib has been demonstrated in various cancer cell lines. The

table below presents a summary of its anti-proliferative and apoptosis-inducing activity in

selected models.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b2511894?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2511894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line
Cancer
Type

Assay Endpoint

Roginolis
ib
Concentr
ation

Result
Referenc
e

Ramos
Burkitt's

Lymphoma

Proliferatio

n
IC50 48 nM

Inhibition of

B cell

proliferatio

n

Ramos
Burkitt's

Lymphoma

pAkt

Inhibition

(BCR-

induced)

IC50 280 nM

Abolished

pAkt

signaling

PXF698,

PXF1752

Malignant

Pleural

Mesothelio

ma

Apoptosis

Assay

Time to

apoptosis
10 µM

Apoptosis

detected at

48 hours

Patient-

derived

CLL cells

Chronic

Lymphocyti

c Leukemia

Co-culture

with

Venetoclax

Synergy
0.625 to 5

µM

Strong

synergistic

cell killing

Table 2:

Summary

of in vitro

cellular

activity of

Roginolisib

.

Clinical Efficacy
Roginolisib has been evaluated in several clinical trials, most notably the DIONE-01 study

(NCT04328844), in patients with advanced solid tumors and follicular lymphoma. The

recommended Phase 2 dose (RP2D) has been established at 80 mg once daily.
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Cancer
Type

Number
of
Patients

Treatmen
t

Objective
Respons
e Rate
(ORR)

Disease
Control
Rate
(DCR)

Median
Overall
Survival
(OS)

Referenc
e

Uveal

Melanoma
29

Roginolisib

80 mg QD

3% Partial

Response

(PR)

72% Stable

Disease

(SD)

16 months

Follicular

Lymphoma

(r/r)

4
Roginolisib

80 mg QD

50% Partial

Response

(PR)

-
Not

Reached

Table 3:

Summary

of clinical

efficacy

data for

Roginolisib

from the

DIONE-01

study.

Signaling Pathways and Experimental Workflows
PI3K/AKT/mTOR Signaling Pathway Inhibition
Roginolisib's primary molecular effect is the inhibition of the PI3K/AKT/mTOR signaling

cascade. By allosterically inhibiting PI3Kδ, Roginolisib prevents the phosphorylation of

phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).

This reduction in PIP3 levels at the cell membrane leads to decreased activation of

downstream effectors such as AKT and mTOR, ultimately resulting in reduced cell proliferation

and survival, and the induction of apoptosis.
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Roginolisib's inhibition of the PI3K/AKT/mTOR pathway.
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Modulation of the Tumor Microenvironment
A key aspect of Roginolisib's anti-cancer activity is its ability to remodel the tumor

microenvironment. By selectively inhibiting PI3Kδ, which is highly expressed in immune cells,

Roginolisib can shift the balance from an immunosuppressive to an anti-tumor immune

landscape. Specifically, it has been shown to reduce the number and function of

immunosuppressive regulatory T cells (Tregs) while preserving or enhancing the activity of

cytotoxic CD8+ T cells and Natural Killer (NK) cells.
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Tumor Cell Killing
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(Treg)

Immune Suppression

Promotes

Cytotoxic CD8+ T Cell

Kills

NK Cell
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Roginolisib
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Roginolisib's modulation of the tumor immune microenvironment.

Experimental Workflow: Co-culture Model
To investigate the interplay between Roginolisib's direct anti-tumor effects and its

immunomodulatory properties, co-culture models are employed. These systems typically

involve the co-culturing of patient-derived tumor cells with autologous peripheral blood

mononuclear cells (PBMCs), providing a more physiologically relevant in vitro model.
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Workflow for assessing Roginolisib's effects in a co-culture model.

Experimental Protocols
Biochemical Assay for PI3K Isoform Selectivity (Kinase
Glo® Assay)
This protocol outlines a method to determine the IC50 values of Roginolisib against the four

Class I PI3K isoforms.

Reagents and Materials:

Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes.

PIP2 substrate.

Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

ATP.

Roginolisib serial dilutions.

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA,

0.03% CHAPS).

White, opaque 96-well plates.

Procedure:

Prepare serial dilutions of Roginolisib in assay buffer.
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In a 96-well plate, add the respective PI3K enzyme to each well.

Add the Roginolisib dilutions to the wells.

Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent

according to the manufacturer's instructions.

Measure luminescence using a plate reader.

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of

Roginolisib concentration and fitting the data to a four-parameter logistic equation.

Cell-Based Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol describes a method to measure the induction of apoptosis in cancer cells

following treatment with Roginolisib.

Reagents and Materials:

Cancer cell line of interest (e.g., malignant pleural mesothelioma cell lines PXF698 or

PXF1752).

Cell culture medium and supplements.

Caspase-Glo® 3/7 Assay Kit (Promega).

Roginolisib stock solution.

White-walled 96-well plates suitable for luminescence measurements.

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.
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Treat the cells with a range of Roginolisib concentrations (e.g., 0.1-100 µM) for the

desired duration (e.g., 48-72 hours). Include untreated and vehicle-treated controls.

Allow the plate to equilibrate to room temperature.

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

Add the Caspase-Glo® 3/7 reagent to each well, ensuring equal volume to the culture

medium.

Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

Incubate the plate at room temperature for 1-2 hours, protected from light.

Measure the luminescence of each well using a luminometer.

Express the results as a fold-change in caspase-3/7 activity relative to the vehicle-treated

control.

Flow Cytometry Analysis of Immune Cell Populations in
Co-culture Models
This protocol provides a general framework for analyzing changes in T cell populations in a co-

culture system treated with Roginolisib.

Reagents and Materials:

Co-cultured tumor cells and PBMCs.

Fluorescently conjugated antibodies against human: CD3, CD4, CD8, CD25, FoxP3, Ki67,

IFN-γ.

Fixation/Permeabilization buffers (e.g., for intracellular FoxP3 and cytokine staining).

Flow cytometer.

Procedure:
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Harvest the cells from the co-culture system after treatment with Roginolisib.

Perform surface staining by incubating the cells with a cocktail of antibodies against

surface markers (CD3, CD4, CD8, CD25) in a suitable buffer (e.g., FACS buffer) on ice,

protected from light.

Wash the cells to remove unbound antibodies.

For intracellular staining, fix and permeabilize the cells using a commercially available kit

according to the manufacturer's instructions.

Perform intracellular staining by incubating the permeabilized cells with antibodies against

intracellular markers (FoxP3, Ki67, IFN-γ).

Wash the cells to remove unbound antibodies.

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

Analyze the data using appropriate software. The gating strategy should first identify

lymphocytes, then single cells, followed by gating on CD3+ T cells. From the T cell

population, CD4+ and CD8+ subsets are identified. Tregs can be identified as

CD4+CD25+FoxP3+ cells. Activated CD8+ T cells can be identified by the expression of

Ki67 and IFN-γ.

Conclusion
Roginolisib represents a significant advancement in the field of PI3K-targeted cancer therapy.

Its novel allosteric mechanism of action confers high selectivity for PI3Kδ, leading to a dual

anti-cancer effect: direct inhibition of tumor cell growth and a favorable modulation of the tumor

immune microenvironment. The robust preclinical data and promising early clinical results

underscore the potential of Roginolisib as a well-tolerated and effective therapeutic agent,

both as a monotherapy and in combination with other anti-cancer treatments. The detailed

methodologies provided herein are intended to facilitate further research into this promising

molecule and accelerate its development for the benefit of patients with a variety of

malignancies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b2511894?utm_src=pdf-custom-synthesis
https://aacrjournals.org/cancerrescommun/article/doi/10.1158/2767-9764.CRC-22-0477/718791/am/IOA-244-is-a-non-ATP-competitive-highly-selective
https://pubmed.ncbi.nlm.nih.gov/37066023/
https://pubmed.ncbi.nlm.nih.gov/37066023/
https://www.researchgate.net/publication/387037164_164P_Roginolisib_IOA-244_the_first_highly_selective_oral_allosteric_modulator_of_phosphoinositide_3-kinase_inhibitor_delta_PI3Kd_has_immuno-modulatory_effects_associated_with_clinical_benefits_in_pati
https://www.researchgate.net/publication/381991354_Roginolisib_an_oral_highly_selective_and_allosteric_modulator_of_phosphoinositide_3-kinase_inhibitor_delta_PI3Kd_in_patients_with_uveal_melanoma_and_advanced_cancers
https://pmc.ncbi.nlm.nih.gov/articles/PMC10103717/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10103717/
https://www.benchchem.com/product/b2511894#roginolisib-allosteric-modulation
https://www.benchchem.com/product/b2511894#roginolisib-allosteric-modulation
https://www.benchchem.com/product/b2511894#roginolisib-allosteric-modulation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2511894?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2511894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2511894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

